molecular formula C20H19ClN2O2S2 B330568 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B330568
M. Wt: 419 g/mol
InChI Key: WCEVRWGOCXOOFT-UHFFFAOYSA-N
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Description

2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the 3-chloro-1-benzothiophene intermediate. This can be achieved through a series of reactions, including halogenation and cyclization.

    Amidation Reaction: The benzothiophene intermediate is then subjected to an amidation reaction with a suitable amine to form the amide linkage.

    Cyclization: The final step involves the cyclization of the intermediate to form the hexahydrocycloocta[b]thiophene ring system.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include thiols and thioethers.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in inflammatory and pain pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and biological activities.

Properties

Molecular Formula

C20H19ClN2O2S2

Molecular Weight

419 g/mol

IUPAC Name

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H19ClN2O2S2/c21-16-12-8-5-6-10-14(12)26-17(16)19(25)23-20-15(18(22)24)11-7-3-1-2-4-9-13(11)27-20/h5-6,8,10H,1-4,7,9H2,(H2,22,24)(H,23,25)

InChI Key

WCEVRWGOCXOOFT-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N

Origin of Product

United States

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